molecular formula C8H8ClFO B12549019 4-(2-Chloroethyl)-3-fluorophenol CAS No. 821765-66-6

4-(2-Chloroethyl)-3-fluorophenol

Cat. No.: B12549019
CAS No.: 821765-66-6
M. Wt: 174.60 g/mol
InChI Key: JJCYEJWFPNPDIY-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-3-fluorophenol is an organic compound that features a phenol group substituted with a 2-chloroethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-3-fluorophenol typically involves the chlorination of 3-fluorophenol followed by an alkylation reaction. One common method is to react 3-fluorophenol with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-3-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Dechlorinated or defluorinated phenols.

    Substitution: Phenols with different substituents replacing the chlorine or fluorine atoms.

Scientific Research Applications

4-(2-Chloroethyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-3-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chloroethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethyl)phenol: Lacks the fluorine substituent, which can affect its reactivity and biological activity.

    3-Fluorophenol: Lacks the chloroethyl group, making it less reactive in certain substitution reactions.

    4-(2-Bromoethyl)-3-fluorophenol: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.

Uniqueness

4-(2-Chloroethyl)-3-fluorophenol is unique due to the presence of both the chloroethyl and fluorine substituents. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

821765-66-6

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

4-(2-chloroethyl)-3-fluorophenol

InChI

InChI=1S/C8H8ClFO/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5,11H,3-4H2

InChI Key

JJCYEJWFPNPDIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)CCCl

Origin of Product

United States

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